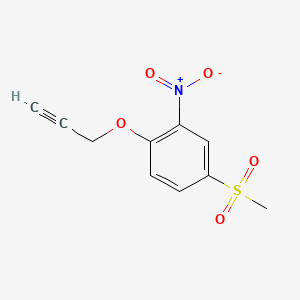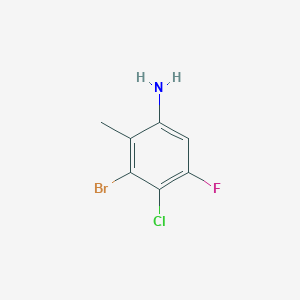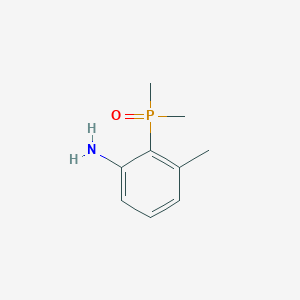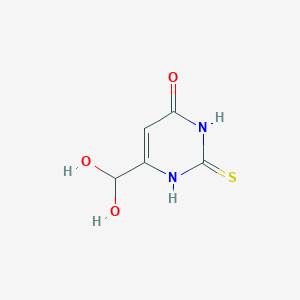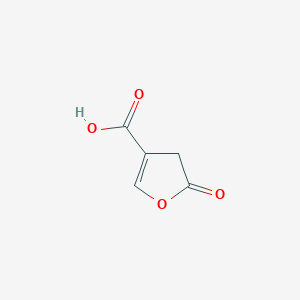
5-Oxo-4,5-dihydrofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-4,5-dihydrofuran-3-carboxylic acid is a heterocyclic organic compound with a furan ring structure. It is characterized by the presence of a keto group at the 5-position and a carboxylic acid group at the 3-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-4,5-dihydrofuran-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the reaction of α,β-unsaturated carbonyl compounds with appropriate nucleophiles under acidic or basic conditions. For example, the cyclization of 2-oxo-3-butenoic acid derivatives can yield the desired furan ring structure .
Industrial Production Methods
Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the cyclization process. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxo-4,5-dihydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
5-Oxo-4,5-dihydrofuran-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Derivatives of this compound have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of polymers and other materials
Mécanisme D'action
The mechanism by which 5-Oxo-4,5-dihydrofuran-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The keto and carboxylic acid groups play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, inhibit or activate signaling pathways, and affect cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-5-(5-methylthiophen-3-yl)-4-oxo-4,5-dihydrofuran-2-carboxylic acid: This compound has a similar furan ring structure but with different substituents, leading to distinct chemical properties and biological activities.
4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid: Another related compound with a thienoquinoline ring, exhibiting unique reactivity and applications.
Uniqueness
5-Oxo-4,5-dihydrofuran-3-carboxylic acid is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound in organic synthesis and scientific research .
Propriétés
Numéro CAS |
585-68-2 |
|---|---|
Formule moléculaire |
C5H4O4 |
Poids moléculaire |
128.08 g/mol |
Nom IUPAC |
2-oxo-3H-furan-4-carboxylic acid |
InChI |
InChI=1S/C5H4O4/c6-4-1-3(2-9-4)5(7)8/h2H,1H2,(H,7,8) |
Clé InChI |
DRMYLINAGHHBNG-UHFFFAOYSA-N |
SMILES canonique |
C1C(=COC1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile](/img/structure/B13923379.png)
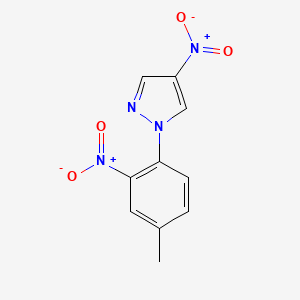
![4-(4-Methylpiperazin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B13923389.png)
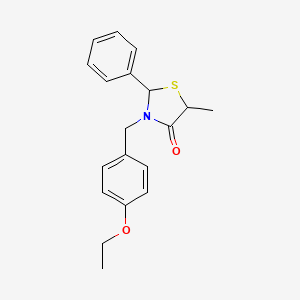
![Tert-butyl 4-[3-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]piperidine-1-carboxylate](/img/structure/B13923397.png)

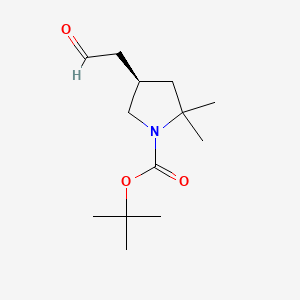
![[4-(2-Cbz-aminoEthyl)phenyl]aceticacid](/img/structure/B13923431.png)
